molecular formula C21H21N3O3S2 B2450837 N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 942000-42-2

N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2450837
CAS RN: 942000-42-2
M. Wt: 427.54
InChI Key: MYXQPUATNOIDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is a compound that has been synthesized and evaluated for its biological properties . It is an analogue of Pretubulysin, a bio-precursor of highly toxic tetrapeptide tubulysins . These compounds have shown anti-mitotic potency and have been used in the development of anticancer drugs .


Synthesis Analysis

The compound was synthesized based on the structure of cemadotin . The structures of these novel compounds were characterized by 1 H-NMR, 13 C-NMR, and high resolution (HR)MS .


Molecular Structure Analysis

The molecular structure of the compound is characterized by 1 H-NMR, 13 C-NMR, and high resolution (HR)MS . The structure is similar to that of Pretubulysin and cemadotin .


Chemical Reactions Analysis

The compound was synthesized based on the structure of cemadotin . The reaction involved the use of 1 H-NMR, 13 C-NMR, and high resolution (HR)MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are characterized by 1 H-NMR, 13 C-NMR, and high resolution (HR)MS .

Scientific Research Applications

Pharmacokinetic Studies

  • A study on ST-679, a novel non-steroidal anti-inflammatory agent, evaluated and compared pharmacokinetic parameters of tablet and capsule formulations in humans, aiming to assess their bioequivalence. The research found that pharmacokinetic parameters after administration of a 600 mg tablet are comparable to those after a 600 mg capsule, indicating bioequivalence between the two formulations (Annunziato & di Renzo, 1993).

Metabolism and Excretion

  • A study on [14C]Mirabegron, a β3-adrenoceptor agonist, characterized its mass balance and metabolite profiles in humans. It found that mirabegron is rapidly absorbed, circulates in plasma as unchanged form and metabolites, and is recovered in urine and feces mainly as the unchanged form. The primary metabolic reactions of mirabegron were estimated to be amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine (Takusagawa et al., 2012).

Toxicological Studies

  • A study on severe poisoning after self-reported use of a novel substituted amphetamine, 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, reported significant morbidity in young patients after self-reported use of this drug, indicating its extreme potency and potential for inadvertent overdose (Hieger et al., 2015).

Mechanism of Action

The compound, like Pretubulysin and cemadotin, can bind to tubulin and subsequently inhibit its polymerization . This mechanism of action has been shown to be successful in anti-cancer compounds .

Future Directions

The compound shows promise in the field of anticancer drug discovery . Future research could focus on further structural modifications to enhance its antitumor activity .

properties

IUPAC Name

N-benzyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-27-18-9-7-16(8-10-18)23-20(26)14-29-21-24-17(13-28-21)11-19(25)22-12-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXQPUATNOIDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.